Cas no 1261500-34-8 (Ethyl 2-chloro-6-cyanophenylacetate)

Ethyl 2-chloro-6-cyanophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-6-cyanophenylacetate
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- インチ: 1S/C11H10ClNO2/c1-2-15-11(14)6-9-8(7-13)4-3-5-10(9)12/h3-5H,2,6H2,1H3
- InChIKey: YRWLEYMATMEGCN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C#N)=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 50.1
Ethyl 2-chloro-6-cyanophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019718-250mg |
Ethyl 2-chloro-6-cyanophenylacetate |
1261500-34-8 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A015019718-1g |
Ethyl 2-chloro-6-cyanophenylacetate |
1261500-34-8 | 97% | 1g |
$1445.30 | 2023-09-03 | |
Alichem | A015019718-500mg |
Ethyl 2-chloro-6-cyanophenylacetate |
1261500-34-8 | 97% | 500mg |
$831.30 | 2023-09-03 |
Ethyl 2-chloro-6-cyanophenylacetate 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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2. Back matter
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Ethyl 2-chloro-6-cyanophenylacetateに関する追加情報
Ethyl 2-chloro-6-cyanophenylacetate: A Comprehensive Overview
Ethyl 2-chloro-6-cyanophenylacetate, with the CAS number 1261500-34-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with chlorine and cyano groups, along with an ethyl ester group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The phenyl ring in Ethyl 2-chloro-6-cyanophenylacetate serves as a central framework for various chemical reactions. The chlorine substituent at the 2-position and the cyano group at the 6-position introduce electronic effects that can influence the reactivity and selectivity of the molecule. Recent studies have shown that such substitutions can enhance the compound's ability to act as a ligand in metalloenzyme inhibition, making it a promising candidate for anti-cancer drug development.
Ethyl 2-chloro-6-cyanophenylacetate's ester group adds another layer of functionality to the molecule. This group can undergo hydrolysis under specific conditions, leading to the formation of carboxylic acids or other derivatives. Researchers have explored the use of this property in designing biodegradable polymers, which could find applications in sustainable materials science.
One of the most exciting developments involving Ethyl 2-chloro-6-cyanophenylacetate is its role in targeted drug delivery systems. By modifying the ester group, scientists have created prodrugs that can release active pharmaceutical ingredients at specific sites within the body. This approach not only enhances therapeutic efficacy but also reduces side effects, making it a valuable tool in personalized medicine.
Recent advancements in computational chemistry have allowed researchers to model Ethyl 2-chloro-6-cyanophenylacetate's interactions with biological systems at an atomic level. These simulations have provided insights into how the compound binds to proteins and enzymes, paving the way for more efficient drug design strategies. For instance, studies have shown that Ethyl 2-chloro-6-cyanophenylacetate can inhibit certain kinases involved in cellular signaling pathways, which could be exploited for treating diseases like cancer and neurodegenerative disorders.
In addition to its pharmacological applications, Ethyl 2-chloro-6-cyanophenylacetate has shown potential in agricultural chemistry. Its ability to act as a plant growth regulator has been explored in recent experiments, where it was found to enhance crop yields under stress conditions such as drought or high salinity. This dual functionality underscores the compound's versatility across multiple scientific disciplines.
Ethical considerations and safety assessments are paramount when working with Ethyl 2-chloro-6-cyanophenylacetate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure laboratory safety. Ongoing research is focused on understanding its long-term environmental impact and developing methods for safe disposal or recycling.
In conclusion, Ethyl 2-chloro-6-cyanophenylacetate is a multifaceted compound with significant implications for modern science and industry. Its unique chemical properties, combined with cutting-edge research findings, position it as a key player in advancing medical treatments and sustainable technologies. As our understanding of this compound continues to grow, so too will its potential applications in addressing global challenges.
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